2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide
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Overview
Description
2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position, a methoxyethyl group at the nitrogen atom, and a carboxamide group at the 4-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the methoxyethyl and carboxamide groups. One common method involves the bromination of 4-pyridinecarboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 2-bromo-4-pyridinecarboxamide is then reacted with 2-methoxyethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxyethyl group.
Reduction Reactions: Products include amines or other reduced derivatives of the carboxamide group.
Scientific Research Applications
2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: Pyridine derivatives, including this compound, are used in the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The bromine atom and the methoxyethyl group can interact with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylpyridine: Similar in structure but with a methyl group instead of a carboxamide group.
4-bromo-2-methylpyridine: Similar in structure but with a methyl group at the 2-position and a bromine atom at the 4-position.
2-bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a carboxamide group.
Uniqueness
2-Bromo-N-(2-methoxyethyl)-4-pyridinecarboxamide is unique due to the presence of both the methoxyethyl and carboxamide groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with biological targets and provides versatility in synthetic applications.
Properties
IUPAC Name |
2-bromo-N-(2-methoxyethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-5-4-12-9(13)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXKLDLRDINFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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